6-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-b]pyridine core substituted with methoxyphenyl groups and a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of methoxyphenyl groups and the carboxamide functional group. Common synthetic routes may involve cyclization reactions, nucleophilic substitution, and amide bond formation under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of high-throughput synthesis techniques, continuous flow reactors, and advanced purification methods to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxyphenyl groups can be oxidized to form corresponding quinones.
Reduction: The carboxamide group can be reduced to form amines.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl groups can yield quinones, while reduction of the carboxamide group can produce amines.
Scientific Research Applications
6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways such as signal transduction, gene expression, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
2-Methoxyphenyl isocyanate: Known for its use in amine protection/deprotection sequences.
Curcumin: A natural polyphenol with significant pharmacological effects.
1-Propanone, 1-(4-methoxyphenyl): A related compound with a simpler structure.
Uniqueness
6-(3-METHOXYPHENYL)-N~4~-[1-(3-METHOXYPHENYL)ETHYL]-1,3-DIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its complex structure, which imparts specific chemical and biological properties not found in simpler compounds
Properties
Molecular Formula |
C25H26N4O3 |
---|---|
Molecular Weight |
430.5 g/mol |
IUPAC Name |
6-(3-methoxyphenyl)-N-[1-(3-methoxyphenyl)ethyl]-1,3-dimethylpyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O3/c1-15(17-8-6-10-19(12-17)31-4)26-25(30)21-14-22(18-9-7-11-20(13-18)32-5)27-24-23(21)16(2)28-29(24)3/h6-15H,1-5H3,(H,26,30) |
InChI Key |
QDXJYQGGCOXDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)OC)C(=O)NC(C)C4=CC(=CC=C4)OC)C |
Origin of Product |
United States |
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